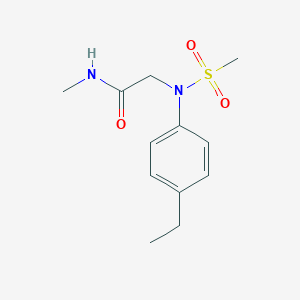

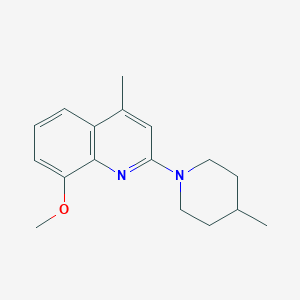

![molecular formula C19H16N2O4 B5740212 N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5740212.png)

N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide

Übersicht

Beschreibung

“N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been reported. They consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of these compounds are stabilized by secondary intermolecular interactions .Wissenschaftliche Forschungsanwendungen

Cancer Research

This compound, also known as a resveratrol analogue, has been studied for its cytotoxic effect on colorectal cancer . The compound exerts a potent suppressive effect on HCT116 colorectal cancer cells . It causes cytotoxicity in these cells through several apoptotic events including activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 . The results suggest that this compound causes apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 .

Zukünftige Richtungen

Future research could focus on the synthesis, characterization, and potential applications of “N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide”. Given the importance of similar compounds in the synthesis of many compounds such as azo dyes and dithiocarbamate , this compound could have potential uses in various fields.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various cellular targets, such as the p53 protein .

Mode of Action

A study on a similar resveratrol analogue, (e)-n-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (cs), showed that it induced g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 in human colorectal hct116 cells . This suggests that N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide might have a similar mode of action.

Biochemical Pathways

The compound may affect the p53 pathway, leading to cell cycle arrest . The p53 protein is a crucial regulator of the cell cycle and plays a significant role in preventing cancer. When DNA damage is detected, the p53 pathway is activated, leading to cell cycle arrest, DNA repair, or apoptosis if the damage is irreparable.

Pharmacokinetics

Similar compounds have been shown to be well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The result of the compound’s action could be cell cycle arrest, particularly at the G2/M phase, leading to the prevention of cell proliferation . This could potentially have therapeutic effects in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Eigenschaften

IUPAC Name |

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-24-16-6-3-2-5-15(16)21-18(22)13-8-10-14(11-9-13)20-19(23)17-7-4-12-25-17/h2-12H,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIQIVGFIDZRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329803 | |

| Record name | N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49728406 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

CAS RN |

519147-63-8 | |

| Record name | N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)

![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)

![5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)

![3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5740192.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5740252.png)

![4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5740257.png)